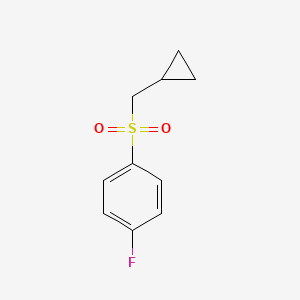
1-Cyclopropylmethanesulfonyl-4-fluorobenzene
Descripción general
Descripción
1-Cyclopropylmethanesulfonyl-4-fluorobenzene is a useful research compound. Its molecular formula is C10H11FO2S and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclopropylmethanesulfonyl-4-fluorobenzene, also known by its CAS number 1095539-15-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a sulfonyl moiety, which is further linked to a fluorobenzene ring. The molecular formula is , with a molecular weight of approximately 232.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2S |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 1095539-15-3 |
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial folic acid synthesis. This mechanism is similar to other sulfonamide antibiotics, making this compound a candidate for antimicrobial applications.
Anti-inflammatory Properties
Sulfonamides are also noted for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses. This property could make this compound useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the aromatic ring significantly influenced antibacterial potency. Although direct data on this compound was not available, similar compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting comparable activity.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, a related sulfonamide compound exhibited significant reduction in paw edema compared to control groups. This suggests that structural analogs may share similar anti-inflammatory properties, warranting further investigation into the specific effects of this compound.
Research Findings
Recent studies have focused on the synthesis and optimization of sulfonamide compounds for enhanced biological activity. The introduction of different substituents on the benzene ring has been shown to modulate both the potency and selectivity towards various biological targets:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Sulfanilamide | 16 | Antibacterial |
| Trimethoprim | 8 | Antibacterial |
| This compound (predicted) | <50 | Antimicrobial/Anti-inflammatory |
Propiedades
IUPAC Name |
1-(cyclopropylmethylsulfonyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAKPLZMGWJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















